1-Cyclopropoxy-3-nitro-5-(trifluoromethyl)benzene
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Overview
Description
1-Cyclopropoxy-3-nitro-5-(trifluoromethyl)benzene is a chemical compound with the molecular formula C10H8F3NO3 and a molecular weight of 247.17 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a nitro group, and a trifluoromethyl group attached to a benzene ring. It is a crystalline solid with significant applications in various fields of scientific research and industry.
Preparation Methods
The synthesis of 1-Cyclopropoxy-3-nitro-5-(trifluoromethyl)benzene involves several steps, typically starting with the nitration of a suitable benzene derivative. The cyclopropoxy group can be introduced through a nucleophilic substitution reaction, where a cyclopropyl alcohol reacts with a halogenated benzene derivative under basic conditions. The trifluoromethyl group is often introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates .
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperatures, pressures, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
1-Cyclopropoxy-3-nitro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agent used.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclopropoxy-3-nitro-5-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 1-Cyclopropoxy-3-nitro-5-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-Cyclopropoxy-3-nitro-5-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-Nitro-3,5-bis(trifluoromethyl)benzene: This compound has two trifluoromethyl groups instead of one, which can significantly alter its chemical properties and reactivity.
1,3,5-Tris(trifluoromethyl)benzene: With three trifluoromethyl groups, this compound exhibits different steric and electronic effects compared to this compound.
The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and physical properties useful in various applications.
Properties
Molecular Formula |
C10H8F3NO3 |
---|---|
Molecular Weight |
247.17 g/mol |
IUPAC Name |
1-cyclopropyloxy-3-nitro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H8F3NO3/c11-10(12,13)6-3-7(14(15)16)5-9(4-6)17-8-1-2-8/h3-5,8H,1-2H2 |
InChI Key |
JIHDWRHZSGGLSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=CC(=C2)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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